5-羟基喹啉-3-羧酸乙酯

描述

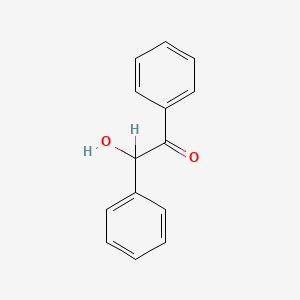

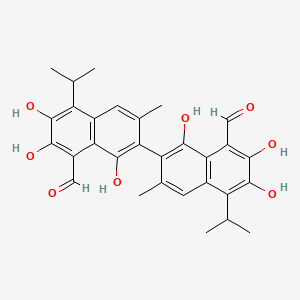

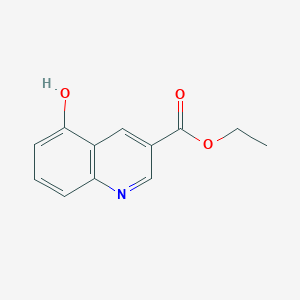

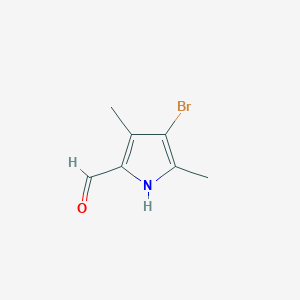

Ethyl 5-hydroxyquinoline-3-carboxylate is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It features a hydroxy group at the fifth position and a carboxylate ester at the third position. This compound is structurally related to various quinoline derivatives that have been synthesized and studied for their potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of quinoline derivatives often involves cyclization reactions and functional group transformations. For instance, the synthesis of diethyl 4-hydroxyquinoline-2,3-dicarboxylate, a related compound, is achieved through intramolecular cyclization starting from ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate . Similarly, ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives are prepared from commercially available 2-aminobenzoic acids using a two-step synthesis involving isatoic anhydrides and the sodium enolate of ethyl acetoacetate . These methods highlight the versatility of quinoline synthesis strategies, which may be applicable to the synthesis of Ethyl 5-hydroxyquinoline-3-carboxylate.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized using various spectroscopic techniques. For example, 5-ethoxymethyl-8-hydroxyquinoline was characterized using NMR and IR spectroscopy, and its crystal structure was determined by X-ray powder diffraction . These techniques provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the properties and reactivity of Ethyl 5-hydroxyquinoline-3-carboxylate.

Chemical Reactions Analysis

Quinoline derivatives participate in a range of chemical reactions. For instance, ethyl 1-(2-oxoalkyl)-1,2-dihydroisoquinoline-2-carboxylates are synthesized through C–C bond formation and can undergo cyclization to form pyrido[2,1-a]isoquinoline derivatives . Ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate is used in Williamson ether synthesis and ester hydrolysis reactions . These reactions demonstrate the reactivity of quinoline esters and their potential as intermediates in organic synthesis, which may be relevant for the chemical reactions of Ethyl 5-hydroxyquinoline-3-carboxylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, the non-planar structure of 5-ethoxymethyl-8-hydroxyquinoline in the solid state and its stabilization by π–π stacking interactions and hydrogen bonding are significant for its reactivity . The electrochemical properties of quinoline derivatives, such as their role as corrosion inhibitors, are also of interest . These properties are essential for understanding the behavior of Ethyl 5-hydroxyquinoline-3-carboxylate in various environments and applications.

科学研究应用

合成和抗菌剂

5-羟基喹啉-3-羧酸乙酯已用于合成各种杂环部分,如恶二唑、三唑、吡唑和席夫碱。这些合成化合物已针对一系列细菌和真菌进行了抗菌活性测试,显示出显着至中等的抑制作用(Abdel-Mohsen,2014)。

新型喹啉衍生物

该化合物还用于合成新型喹啉衍生物。例如,涉及 2-氯甲基-6,7-亚甲二氧基喹啉-3-羧酸乙酯和各种取代的水杨醛的合成,导致了一系列新化合物的开发。这些化合物由于其独特的结构特性,在各个领域具有潜在应用(Gao、Liu、Jiang 和 Li,2011)。

双喹啉化合物

另一个重要的应用涉及使用 5-羟基喹啉-3-羧酸乙酯创建双喹啉体系。通过威廉姆森反应合成的这些化合物已通过光谱数据和 X 射线晶体学进行表征,表明它们具有多种化学应用的潜力(Gao、Li 和 Wang,2014)。

生物学特性和活性

已经开展研究以改善 5-羟基喹啉-3-羧酸乙酯衍生物的合成,并探索它们的生物活性,例如抗凝、镇痛和抗炎特性(Ukrainets 等人,1994)。

抗菌活性

5-羟基喹啉-3-羧酸乙酯参与了具有良好抗菌活性的 α-氨基酸功能化喹啉的合成,突出了其在开发新型抗菌剂中的作用(Lingaiah 等人,2012)。

抗病毒研究

还对 5-羟基喹啉-3-羧酸乙酯衍生物的抗病毒活性进行了研究,特别是针对流感和丙型肝炎病毒,尽管结果表明该领域的活性有限(Ivashchenko 等人,2014)。

抗乙型肝炎病毒特性

对 7-羟基喹啉-3-羧酸乙酯衍生物的抗 HBV(乙型肝炎病毒)活性的研究表明,一些化合物对 HBV 表现出显着的活性,可能有助于开发新的乙型肝炎治疗方法(龚平,2008);(Liu 等人,2008)。

安全和危害

The safety information available indicates that Ethyl 5-hydroxyquinoline-3-carboxylate may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

未来方向

The future directions for Ethyl 5-hydroxyquinoline-3-carboxylate could involve further exploration of its synthesis methods and potential biological and pharmaceutical activities. Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry, making them a vital scaffold for leads in drug discovery .

作用机制

Target of Action

Ethyl 5-hydroxyquinoline-3-carboxylate is a derivative of quinoline, a heterocyclic compound that has been found to have versatile applications in medicinal and synthetic organic chemistry

Mode of Action

It is known that quinoline derivatives can interact with various biological targets, leading to a wide range of effects . The Gould–Jacobs reaction is a series of reactions that begins with the condensation/substitution of an aniline with alkoxy methylenemalonic ester or acyl malonic ester, producing anilidomethylenemalonic ester . Then through a 6 electron cyclization process, 4-hydroxy-3-carboalkoxyquinoline is formed .

Biochemical Pathways

Quinoline derivatives are known to interact with various biochemical pathways, leading to a wide range of effects .

Pharmacokinetics

It is known that the compound has a molecular weight of 21722 , which may influence its bioavailability and pharmacokinetic profile.

Result of Action

Quinoline derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Action Environment

It is known that chemists are expected to produce greener and more sustainable chemical processes . This includes the synthesis of quinoline derivatives, which can be achieved using alternative reaction methods .

生化分析

Biochemical Properties

It is known that quinoline derivatives, which Ethyl 5-hydroxyquinoline-3-carboxylate is a part of, have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Cellular Effects

It is known that quinoline derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that quinoline derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

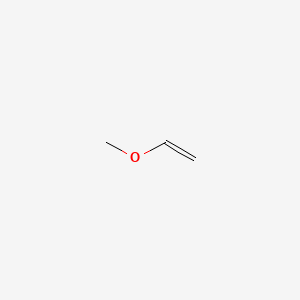

IUPAC Name |

ethyl 5-hydroxyquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-12(15)8-6-9-10(13-7-8)4-3-5-11(9)14/h3-7,14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQICAMFONSQQAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC=C2O)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40631115 | |

| Record name | Ethyl 5-oxo-1,5-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40631115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

911108-83-3 | |

| Record name | Ethyl 5-oxo-1,5-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40631115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

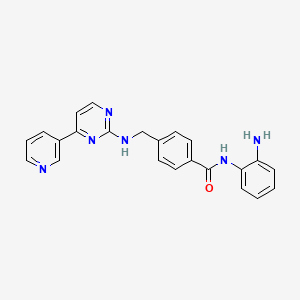

![Phenol, 4-[2,2':6',2''-terpyridin]-4'-yl-](/img/structure/B3030395.png)